Anticancer Potency Comparison Gap: Target Compound vs. Closest Structurally Characterized Oxazol-Benzofuran-Isoxazole Hybrids
No direct head-to-head or cross-study comparable quantitative anticancer activity data have been identified for CAS 2034610-22-3 against any specific comparator compound. The closest available class-level benchmarks come from a 2021 study of oxazol-benzofuran-isoxazole amide hybrids (13a–13j), where the most potent compound (13j) exhibited an IC50 of 1.2 µM against the MCF-7 breast cancer cell line, compared to the reference drug etoposide (IC50 2.1 µM) [1]. The target compound differs from 13j in the nature of the amine tail and the substitution on the oxazole ring, precluding direct extrapolation. Any procurement selection based on unverified potency assumptions carries high risk.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 cells |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 13j (IC50 = 1.2 µM); Etoposide (IC50 = 2.1 µM) |
| Quantified Difference | Not calculable for target compound |
| Conditions | MCF-7 human breast cancer cell line; MTT assay; 48 h exposure |
Why This Matters
Without target-specific IC50 data, a procurement user cannot rank CAS 2034610-22-3 against even its closest published structural relatives, making informed selection impossible.
- [1] Kumar, V. K., et al. (2021). Design, synthesis and biological evaluation of amide derivatives of oxazol-benzofuran-isoxazols as anticancer agents. Chemical Data Collections, 36, 100787. View Source
